

# Epitulipinolide diepoxide CAS number and molecular weight

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Compound of Interest

Compound Name: Epitulipinolide diepoxide

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## An In-depth Technical Guide to Epitulipinolide Diepoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of **Epitulipinolide diepoxide**, a sesquiterpenoid of interest for its cytotoxic and antioxidant properties. This document is intended to serve as a foundational resource for researchers exploring its therapeutic potential.

#### **Core Compound Data**

**Epitulipinolide diepoxide** is a natural product that has been isolated from plants of the Liriodendron genus. Its chemical and physical properties are summarized below.



Property	Value	Citation(s)
CAS Number	39815-40-2	[1][2][3]
Molecular Weight	322.4 g/mol (or 322.3530 g/mol)	[2][3]
Molecular Formula	C17H22O6	[2][3]
Compound Type	Sesquiterpenoid, Gamma- lactone	[1][2]
Known Sources	Liriodendron tulipifera, Liriodendron chinense	[4][5]

#### **Biological Activity**

**Epitulipinolide diepoxide** has demonstrated notable biological activity, particularly in the context of oncology. It has been reported to exhibit antioxidative, chemopreventive, and cytotoxic effects. A key finding is its inhibitory action against skin melanoma cells (A375), with a reported IC<sub>50</sub> of 52.03  $\mu$ M[1][4][5].

#### **Experimental Protocols**

While specific, detailed experimental protocols for **Epitulipinolide diepoxide** are not extensively published, this section provides representative methodologies for assessing the types of biological activities it is known to possess. These protocols are based on standard assays commonly employed in natural product research and should be adapted and optimized for specific experimental conditions.

#### **Cytotoxicity Assessment: MTT Assay**

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.



Step	Procedure
1. Cell Seeding	Plate cells (e.g., A375 human melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment	Prepare serial dilutions of Epitulipinolide diepoxide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
3. Incubation	Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition	Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
5. Formazan Solubilization	Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
6. Absorbance Measurement	Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
7. Data Analysis	Calculate cell viability as a percentage of the vehicle control and determine the $IC_{50}$ value (the concentration of the compound that inhibits cell growth by 50%).

## **Antioxidant Activity: DPPH Radical Scavenging Assay**

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.



Step	Procedure
1. Reagent Preparation	Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of Epitulipinolide diepoxide in a suitable solvent.
2. Reaction Mixture	In a 96-well plate or cuvettes, mix the Epitulipinolide diepoxide solutions with the DPPH solution. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent).
3. Incubation	Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
4. Absorbance Measurement	Measure the absorbance of the solutions at approximately 517 nm.
5. Calculation	Calculate the percentage of DPPH radical scavenging activity using the formula: [ (A_control - A_sample) / A_control ] * 100, where A is the absorbance.

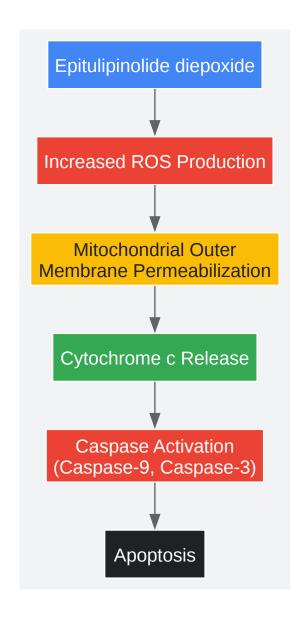
### **Potential Signaling Pathways**

The precise molecular mechanisms and signaling pathways through which **Epitulipinolide diepoxide** exerts its effects have not yet been fully elucidated in the scientific literature. However, based on the known activities of other sesquiterpene lactones and the general mechanisms of cytotoxicity and antioxidation, we can hypothesize potential pathways that may be involved.

#### **Hypothesized Cytotoxic Signaling Pathway**

Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism for **Epitulipinolide diepoxide** could involve the induction of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.





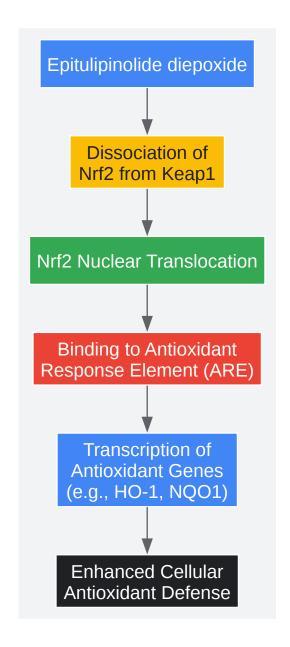
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Caption: Hypothesized Intrinsic Apoptosis Pathway

#### **Hypothesized Antioxidant Signaling Pathway**

The antioxidant activity of compounds is often linked to their ability to upregulate endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a key regulator of such responses.





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